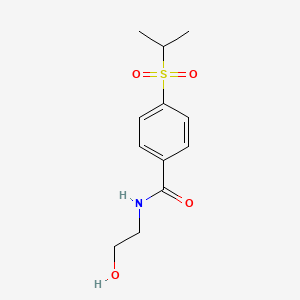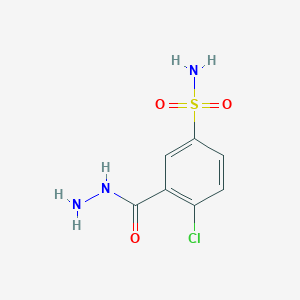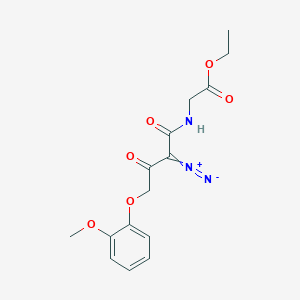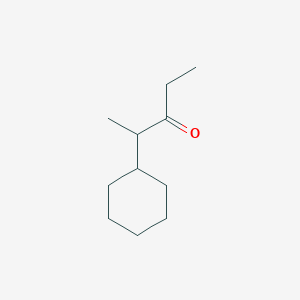
3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is a brominated biphenyl compound It is known for its unique chemical structure, which includes bromine atoms and a cyclic hydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate typically involves the bromination of 2,2’-biphenyldiol followed by the introduction of the cyclic hydrogen phosphate group. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The cyclic hydrogen phosphate group can be introduced through phosphorylation reactions using appropriate reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphate group.
Substitution: Bromine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyldiol structure.
Reduction: Reduced forms with fewer bromine atoms or altered phosphate groups.
Substitution: Substituted biphenyldiol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an algicidal agent.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphate group play crucial roles in its binding affinity and reactivity. In biological systems, it can inhibit key metabolic processes, such as plastoquinone synthesis in algae .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetrabromo-2,2’-bithiophene: Another brominated compound with similar bromine substitution patterns.
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol mono (dihydrogen phosphate): A closely related compound with a different phosphate group.
Uniqueness
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is unique due to its cyclic hydrogen phosphate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated biphenyl compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
23079-39-2 |
|---|---|
Molekularformel |
C12H5Br4O4P |
Molekulargewicht |
563.75 g/mol |
IUPAC-Name |
2,4,8,10-tetrabromo-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |
InChI |
InChI=1S/C12H5Br4O4P/c13-5-1-7-8-2-6(14)4-10(16)12(8)20-21(17,18)19-11(7)9(15)3-5/h1-4H,(H,17,18) |
InChI-Schlüssel |
IDNDPKSRNHNNBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=C(C(=CC(=C3)Br)Br)OP(=O)(O2)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)



![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

